![molecular formula C9H12ClN B563183 rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride CAS No. 107077-98-5](/img/structure/B563183.png)
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride
Overview
Description
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride: is a deuterium-labeled version of tranylcypromine hydrochloride. It is an irreversible, nonselective monoamine oxidase (MAO) inhibitor used primarily in the treatment of depression. This compound also acts as a lysine-specific demethylase 1 (LSD1) inhibitor, which has implications in various neurological and epigenetic research areas .
Preparation Methods
The synthesis of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride involves the cyclopropanation of a phenyl group followed by amination and deuterium labeling. The reaction conditions typically require a catalyst and specific temperature controls to ensure the correct stereochemistry. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Scientific Research Applications
Pharmacological Applications
1. Serotonin Receptor Studies
One of the primary applications of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is in the study of serotonin receptors, specifically the 5-HT2C receptor. Research has shown that derivatives of phenylcyclopropylamines can act as selective agonists for this receptor, which is implicated in various psychiatric disorders. The compound is utilized to investigate the functional selectivity at the 5-HT2C receptor, contributing to the understanding of antipsychotic drug mechanisms .
2. Antipsychotic Activity
Studies have demonstrated that certain derivatives of phenylcyclopropylamines exhibit significant antipsychotic-like effects in animal models. For instance, compounds derived from this class have shown efficacy in reducing hyperactivity induced by amphetamines, suggesting a potential therapeutic role in managing conditions such as schizophrenia . The exploration of these compounds helps elucidate the pharmacodynamics involved in antipsychotic treatments.
Synthesis and Characterization
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include cyclopropanation and subsequent amination processes. The deuterated form is particularly useful for NMR studies, allowing researchers to trace metabolic pathways and interactions at a molecular level.
Characterization Methods
Characterization of this compound often employs techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.
- Mass Spectrometry: For molecular weight determination and structural elucidation.
- Chromatographic Techniques: Such as HPLC for assessing purity and separation of isomers.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. Additionally, as an LSD1 inhibitor, it affects histone demethylation, influencing gene expression and epigenetic regulation .
Comparison with Similar Compounds
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for precise tracking in metabolic studies. Similar compounds include:
Tranylcypromine Hydrochloride: The non-deuterated version, also an MAO inhibitor.
Phenelzine: Another MAO inhibitor used in the treatment of depression.
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
This compound’s unique properties and applications make it a valuable tool in both research and therapeutic contexts.
Biological Activity
Overview
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride (CAS No. 107077-98-5) is a deuterium-labeled derivative of tranylcypromine, primarily recognized for its role as an irreversible, nonselective inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications in treating depression and its influence on epigenetic mechanisms.
The biological activity of this compound is attributed to its dual inhibitory effects:
- Monoamine Oxidase Inhibition :
- Lysine-Specific Demethylase 1 Inhibition :
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Biological Activity | Value | Reference |
---|---|---|
MAO-A Inhibition | 102 μM | |
MAO-B Inhibition | 16 μM | |
LSD1 Inhibition | 242 μM | |
Histone Demethylation IC₅₀ | < 2 μM |
Research Findings
Recent studies have explored the compound's effects in various experimental models:
- Neuroprotective Effects : Tranylcypromine, the non-deuterated version, has been shown to exert neuroprotective effects against toxicity induced by amyloid-beta oligomers. These effects are independent of glial cells and involve modulation of MAPK pathways .
- Cell Proliferation Studies : In vitro studies indicated that treatment with tranylcypromine significantly enhances cell proliferation in neuronal tissues, suggesting potential applications in regenerative medicine .
- Animal Models : In rodent models of endometriosis, tranylcypromine treatment resulted in reduced lesion size and improved hyperalgesia, indicating its potential utility in pain management .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Depression Treatment : Clinical trials have investigated the efficacy of MAO inhibitors like tranylcypromine in treatment-resistant depression. Patients receiving these treatments reported significant improvements in mood and anxiety levels .
- Epigenetic Research : Studies focusing on LSD1 inhibition have revealed that this compound can alter gene expression profiles associated with neurodegenerative diseases, providing insights into its potential role in treating conditions such as Alzheimer's disease .
Properties
IUPAC Name |
(1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-KMWRGRSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@H]2N)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662166 | |
Record name | (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107077-98-5 | |
Record name | Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107077-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2S)-2-[(2,3,4,5,6-2H5)phenyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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